molecular formula C14H16BrN3O2 B6645909 2-Bromo-6-[(3-morpholin-4-yl-3-oxopropyl)amino]benzonitrile

2-Bromo-6-[(3-morpholin-4-yl-3-oxopropyl)amino]benzonitrile

Cat. No. B6645909
M. Wt: 338.20 g/mol
InChI Key: ZUUHSZCHZOUJGQ-UHFFFAOYSA-N
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Description

2-Bromo-6-[(3-morpholin-4-yl-3-oxopropyl)amino]benzonitrile is a chemical compound that has been widely studied due to its potential applications in scientific research. This compound is a potent inhibitor of protein kinases, which are enzymes that play a crucial role in cell signaling pathways. In

Mechanism of Action

The mechanism of action of 2-Bromo-6-[(3-morpholin-4-yl-3-oxopropyl)amino]benzonitrile involves the inhibition of protein kinases by binding to the ATP-binding site of the enzyme. This binding prevents the transfer of phosphate groups from ATP to target proteins, thereby blocking the downstream signaling pathways.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-Bromo-6-[(3-morpholin-4-yl-3-oxopropyl)amino]benzonitrile depend on the specific protein kinases that are inhibited. Inhibition of protein kinases involved in cell growth and proliferation can lead to the inhibition of tumor growth and the induction of apoptosis in cancer cells. Inhibition of protein kinases involved in immune response can lead to the suppression of immune system activity, which can be beneficial in the treatment of autoimmune disorders and inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-Bromo-6-[(3-morpholin-4-yl-3-oxopropyl)amino]benzonitrile in lab experiments is its high potency as a protein kinase inhibitor. This allows for the use of lower concentrations of the compound, which can reduce the risk of non-specific effects. However, one limitation of using this compound is its potential toxicity, which can vary depending on the specific protein kinases that are inhibited.

Future Directions

There are several future directions for the use of 2-Bromo-6-[(3-morpholin-4-yl-3-oxopropyl)amino]benzonitrile in scientific research. One direction is the identification of specific protein kinases that are inhibited by this compound and the development of more selective inhibitors. Another direction is the investigation of the potential therapeutic applications of this compound in the treatment of various diseases such as cancer, autoimmune disorders, and inflammatory diseases. Finally, the development of novel synthetic methods for the production of this compound can also be an area of future research.
Conclusion
In conclusion, 2-Bromo-6-[(3-morpholin-4-yl-3-oxopropyl)amino]benzonitrile is a potent inhibitor of protein kinases that has potential applications in scientific research. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. Further research in this area can lead to the development of novel therapeutic strategies for the treatment of various diseases.

Synthesis Methods

The synthesis of 2-Bromo-6-[(3-morpholin-4-yl-3-oxopropyl)amino]benzonitrile involves several steps. The first step is the reaction of 2-bromo-6-nitrobenzonitrile with morpholine in the presence of a base such as sodium hydride or potassium carbonate. This reaction results in the formation of 2-bromo-6-(morpholin-4-yl)benzonitrile. The second step involves the reaction of the intermediate product with ethyl acetoacetate in the presence of a catalyst such as sodium ethoxide. This reaction results in the formation of 2-bromo-6-[(3-morpholin-4-yl-3-oxopropyl)amino]benzonitrile.

Scientific Research Applications

2-Bromo-6-[(3-morpholin-4-yl-3-oxopropyl)amino]benzonitrile has been widely used in scientific research as a potent inhibitor of protein kinases. Protein kinases are enzymes that play a crucial role in cell signaling pathways and are involved in a wide range of cellular processes such as cell growth, differentiation, and apoptosis. Inhibition of protein kinases has been shown to have therapeutic potential in the treatment of various diseases such as cancer, autoimmune disorders, and inflammatory diseases.

properties

IUPAC Name

2-bromo-6-[(3-morpholin-4-yl-3-oxopropyl)amino]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16BrN3O2/c15-12-2-1-3-13(11(12)10-16)17-5-4-14(19)18-6-8-20-9-7-18/h1-3,17H,4-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUUHSZCHZOUJGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)CCNC2=C(C(=CC=C2)Br)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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